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Abstract

NVP-LCQ195, also known as AT9311, is a potent small molecule inhibitor of multiple cyclin-
dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK3,
CDKS5, and CDK®9. This technical guide provides a comprehensive overview of the discovery,
synthesis, and biological evaluation of NVP-LCQ195. It is intended for researchers, scientists,
and drug development professionals interested in the preclinical profile of this CDK inhibitor.
The document summarizes key quantitative data, outlines detailed experimental methodologies
for its biological characterization, and visualizes the underlying scientific principles and
workflows.

Discovery

NVP-LCQ195 was discovered by Astex Therapeutics utilizing their proprietary fragment-based
drug discovery (FBDD) platform, Pyramid™.[1] This approach involves screening libraries of
low molecular weight fragments to identify those that bind to the target protein, in this case,
cyclin-dependent kinases. These initial fragment hits, although typically exhibiting weak affinity,
provide a highly efficient starting point for medicinal chemistry optimization. Through iterative
structure-based design, guided by high-throughput X-ray crystallography of the fragment-
protein complexes, these initial hits are evolved into highly potent and selective lead
compounds.[1] The development of NVP-LCQ195 from a fragment hit to a preclinical candidate
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showcases the power of FBDD in rapidly generating novel drug candidates with desirable
pharmacological properties.

Discovery Workflow

The logical workflow for the fragment-based discovery of a CDK inhibitor like NVP-LCQ195 can
be conceptualized as a multi-stage process, beginning with target validation and culminating in
the identification of a preclinical candidate.
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Figure 1: Fragment-Based Drug Discovery Workflow.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1677049?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis

While a detailed, step-by-step synthesis protocol for NVP-LCQ195 is not publicly available in
peer-reviewed literature or patents, the general synthesis of similar heterocyclic kinase
inhibitors often involves multi-step organic synthesis. The core scaffolds are typically
constructed through a series of coupling reactions, condensations, and functional group
interconversions. For a custom synthesis of NVP-LCQ195, it is recommended to consult with a
specialized chemical synthesis provider.

Biological Activity

NVP-LCQ195 is a potent inhibitor of several key CDKs involved in cell cycle regulation and
transcription. Its inhibitory activity has been characterized in various biochemical and cellular
assays.

Quantitative Data

The inhibitory potency of NVP-LCQ195 against a panel of cyclin-dependent kinases and its
anti-proliferative activity in multiple myeloma (MM) cell lines are summarized below.

Target Enzyme IC50 (nM)
CDK1/cyclin B 2
CDK2/cyclin A 2
CDK2/cyclin E 5
CDK3/cyclin E 42
CDK5/p25 1
CDK5/p35 1
CDKO9/cyclin T1 15

Table 1: In vitro inhibitory activity of NVP-LCQ195 against various CDK complexes.

Cell Line EC50 (pM)

Various MM Cell Lines <1
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Table 2: Anti-proliferative activity of NVP-LCQ195 in multiple myeloma cell lines.

Signaling Pathway

NVP-LCQ195 exerts its anti-cancer effects by inhibiting CDKs, which are crucial for cell cycle
progression. By blocking the activity of these kinases, NVP-LCQ195 induces cell cycle arrest
and subsequently apoptosis. The simplified signaling pathway is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [NVP-LCQ195: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677049#nvp-lcql195-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b1677049#nvp-lcq195-discovery-and-synthesis
https://www.benchchem.com/product/b1677049#nvp-lcq195-discovery-and-synthesis
https://www.benchchem.com/product/b1677049#nvp-lcq195-discovery-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677049?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

